![molecular formula C20H11Cl3N4O2 B2873391 1-(4-Chlorophenyl)-3-[1-(3,4-dichlorobenzoyl)pyrazol-3-yl]pyridazin-4-one CAS No. 318498-09-8](/img/structure/B2873391.png)
1-(4-Chlorophenyl)-3-[1-(3,4-dichlorobenzoyl)pyrazol-3-yl]pyridazin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-Chlorophenyl)-3-[1-(3,4-dichlorobenzoyl)pyrazol-3-yl]pyridazin-4-one, also known as CBP, is a novel and potent small molecule inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH). CBP has been studied for its potential as a therapeutic agent for autoimmune diseases, cancer, and other diseases. CBP has several unique features that make it an attractive target for drug development.
Scientific Research Applications
Synthesis and Bioactivity
A study focused on synthesizing novel heterocyclic compounds incorporating oxazole, pyrazoline, and pyridine, which demonstrated significant anticancer activity against a 60 cancer cell line panel at the National Cancer Institute (NCI, USA). Additionally, these compounds exhibited in vitro antibacterial and antifungal activities, suggesting their potential utility in overcoming microbial resistance to pharmaceuticals (Katariya, Vennapu, & Shah, 2021).
Another investigation synthesized pyrazole derivatives, showing higher anticancer activity than the reference drug, doxorubicin. These compounds also demonstrated good to excellent antimicrobial activity, highlighting their dual functionality as antimicrobial and anticancer agents (Hafez, El-Gazzar, & Al-Hussain, 2016).
Anticancer Potential
Research on pyridine and fused pyridine derivatives revealed moderate to good binding energies in molecular docking screenings against GlcN-6-P synthase, a target protein. These compounds were tested for antimicrobial and antioxidant activity, indicating a broad spectrum of potential therapeutic applications (Flefel, El-Sofany, El-Shahat, Naqvi, & Assirey, 2018).
A series of new 4-chloro-2-(3-chloro-4-fluorophenyl)-5-(aliphatic/cyclic saturated amino)pyridazin-3(2H)-one derivatives were synthesized, exhibiting inhibitory activity against liver, breast, and leukemia cancer cell lines. Notably, compounds showed potent antiangiogenic activity, suggesting a promising avenue for cancer treatment research (Kamble, Sawant, Sawant, Pisal, Gacche, Kamble, & Kamble, 2015).
Molecular Docking and Structure-Activity Relationship
- Studies on the electronic structure and physico-chemical properties of pyrazole compounds underscored their potential as anti-cancer agents, focusing on their synthesis, molecular docking analysis, and evaluation against specific cancer targets. This research indicates the versatility and significance of these compounds in developing novel cancer therapies (Thomas et al., 2019).
properties
IUPAC Name |
1-(4-chlorophenyl)-3-[1-(3,4-dichlorobenzoyl)pyrazol-3-yl]pyridazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11Cl3N4O2/c21-13-2-4-14(5-3-13)26-10-8-18(28)19(25-26)17-7-9-27(24-17)20(29)12-1-6-15(22)16(23)11-12/h1-11H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPLIBJZVBCCSEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=CC(=O)C(=N2)C3=NN(C=C3)C(=O)C4=CC(=C(C=C4)Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11Cl3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)-3-[1-(3,4-dichlorobenzoyl)pyrazol-3-yl]pyridazin-4-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.